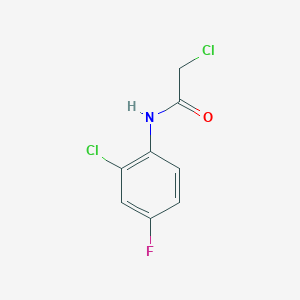

2-chloro-N-(2-chloro-4-fluorophenyl)acetamide

Descripción

2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide (CAS: 379255-26-2, molecular formula: C₈H₆Cl₂FNO) is a halogenated acetamide derivative featuring a dichloro-fluorophenyl substituent. Its structure comprises a chloroacetamide backbone linked to a 2-chloro-4-fluorophenyl group. This compound is of interest due to its structural similarity to bioactive acetamides, which are often explored for anticancer, antimicrobial, and enzyme-inhibitory properties .

Propiedades

IUPAC Name |

2-chloro-N-(2-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-2-1-5(11)3-6(7)10/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPWJWHCDKYHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601253183 | |

| Record name | 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-26-2 | |

| Record name | 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide typically involves the reaction of 2-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-chloro-4-fluoroaniline+chloroacetyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Hydrolysis: 2-chloro-4-fluoroaniline and acetic acid.

Aplicaciones Científicas De Investigación

2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide with its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features |

|---|---|---|---|---|

| This compound | C₈H₆Cl₂FNO | 234.05 | 2-Cl, 4-F on phenyl; Cl on acetamide | High halogen density, polar |

| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | 4-F on phenyl; Cl on acetamide | Intramolecular C–H⋯O hydrogen bond |

| 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | C₉H₅Cl₂F₃NO | 286.05 | 2-Cl, 4-CF₃ on phenyl; Cl on acetamide | Strong electron-withdrawing CF₃ group |

| N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide | C₁₈H₁₃ClFNO | 311.75 | 3-Cl, 4-F on phenyl; naphthyl on acetamide | Extended aromatic system, bulky |

Key Observations :

- Halogen Effects: The target compound’s dual chloro and fluoro substituents enhance electron-withdrawing effects compared to mono-halogenated analogs like 2-chloro-N-(4-fluorophenyl)acetamide. This may influence reactivity in alkylation or nucleophilic substitution reactions .

- Hydrogen Bonding : 2-Chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular C–H⋯O bonds, stabilizing its conformation in crystal lattices . Such interactions are less likely in the target compound due to steric clashes from the 2-chloro substituent.

Crystallographic and Conformational Analysis

- Crystal Packing :

- Dihedral Angles : The dihedral angle between the phenyl and acetamide groups in N-(3-chloro-4-fluorophenyl) analogs is 60.5°, indicating significant torsional strain . This angle likely differs in the target compound due to steric effects from the 2-chloro substituent.

Actividad Biológica

2-chloro-N-(2-chloro-4-fluorophenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO. It is a derivative of acetamide, characterized by the presence of chlorine and fluorine substituents on the aromatic ring, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. A notable investigation demonstrated its effectiveness against various strains of Klebsiella pneumoniae, a significant pathogen associated with hospital-acquired infections. The compound exhibited minimum bactericidal concentrations (MBC) comparable to established antibiotics such as ciprofloxacin and meropenem.

Table 1: Minimum Bactericidal Concentrations (MBCs)

| Strain | MBC (µg/mL) | This compound | Ciprofloxacin | Meropenem |

|---|---|---|---|---|

| ATCC-700603 | 512 | 512 | 2 | 2 |

| KP-26 | 512 | 512 | 2 | 2 |

| KP-56 | 512 | 512 | 16 | 4 |

The study indicated that the compound could enhance the effects of other antibiotics when used in combination, suggesting a synergistic effect that could lower the required dosages for effective treatment against resistant strains .

Anti-inflammatory Activity

In addition to its antibacterial properties, there is emerging evidence regarding the anti-inflammatory effects of this compound. Research into related acetamides has shown that modifications in their chemical structure can lead to significant reductions in inflammatory responses, particularly through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Inhibition of COX Enzymes

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Celecoxib | 0.04 ± 0.01 |

| Diclofenac | TBD |

Further studies are necessary to quantify the IC50 values for this specific compound against COX-1 and COX-2 enzymes, which are critical targets in managing inflammation .

Study on Antibacterial Efficacy

A pivotal study investigated the efficacy of this compound in combination with other antibiotics against Klebsiella pneumoniae. The findings revealed that when paired with ciprofloxacin and cefepime, there was an additive effect observed, while a synergistic effect was noted with meropenem and imipenem. This suggests that this acetamide could be a valuable adjunct in antibiotic therapy for resistant bacterial infections .

Study on Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory mechanisms of related acetamides, indicating that compounds with similar structures could significantly inhibit COX enzyme activity. Although specific data on this compound is limited, these findings imply potential pathways through which this compound may exert anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide in laboratory settings?

- Answer :

- Protective Equipment : Wear protective glasses, gloves, and lab coats to avoid skin/eye contact. Use fume hoods or gloveboxes when handling toxic intermediates (e.g., chloroacetyl chloride) to prevent inhalation .

- Waste Disposal : Segregate halogenated organic waste and collaborate with certified waste management services for proper disposal to minimize environmental contamination .

- Emergency Measures : Immediate rinsing with water for skin contact and medical consultation for ingestion/inhalation .

Q. What is the standard synthetic route for this compound, and how can reaction conditions be optimized?

- Answer :

- Synthesis Steps :

React 3-chloro-4-fluoroaniline with chloroacetyl chloride in dichloromethane (DCM).

Use triethylamine (TEA) as a base to neutralize HCl byproducts.

Stir at 273 K for 3 hours to ensure complete reaction .

- Optimization :

- Temperature Control : Low temperatures (273 K) reduce side reactions.

- Purification : Recrystallization from toluene yields high-purity crystals (>95% by HPLC) .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Answer :

- Spectroscopy :

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch), ~1540 cm⁻¹ (N-H bend) .

- NMR :

- ¹H NMR : δ 8.2–8.5 ppm (aromatic protons), δ 4.2 ppm (CH₂Cl) .

- Crystallography :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (Cc) |

| Unit Cell (Å) | a=4.741, b=20.062, c=8.986 |

| β Angle (°) | 99.60 |

| Hydrogen Bonding | N–H⋯O chains along c-axis . |

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced stability or reactivity?

- Answer :

- Quantum Calculations : Use DFT (e.g., B3LYP/6-311G**) to predict reaction pathways and transition states for chloroacetamide derivatives .

- Reactivity Prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the chloroacetamide group is susceptible to nucleophilic substitution at the CH₂Cl position .

- MD Simulations : Assess solvation effects and intermolecular interactions (e.g., hydrogen bonding) to predict crystallinity .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic analyses?

- Answer :

- Cross-Validation : Compare experimental NMR/IR data with computed spectra (e.g., using Gaussian) to confirm assignments .

- Crystallographic Refinement : Apply restraints for H-atom positions in low-resolution datasets (R factor <0.05) .

- Reference Standards : Use bond-length tables (e.g., Allen et al., 1987) to validate deviations in C–Cl or C=O distances .

Q. How do intermolecular interactions influence the physical properties of chloroacetamide derivatives?

- Answer :

- Hydrogen Bonding : Intramolecular C–H⋯O bonds stabilize planar conformations, while intermolecular N–H⋯O bonds form 1D chains, enhancing thermal stability (Tₘ >420 K) .

- Packing Effects : Monoclinic packing (Z=4) with π-π stacking (3.5–4.0 Å) increases density (1.45 g/cm³) and reduces solubility in nonpolar solvents .

Q. What alternative synthetic pathways exist for chloroacetamide derivatives, and how do they compare in efficiency?

- Answer :

- C-Amidoalkylation : React trichloroethanol derivatives with aromatics (e.g., naphthalene) in the presence of AlCl₃, yielding branched acetamides (e.g., 2e in ).

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 min vs. 3 hours ).

- Comparison :

| Method | Yield (%) | Time | Purity (%) |

|---|---|---|---|

| Classical (DCM/TEA) | 75–85 | 3–5 h | 95 |

| Microwave | 80–90 | 15 min | 90 |

Methodological Notes

- Safety : Prioritize glovebox use for air-sensitive intermediates (e.g., chloroacetyl chloride) .

- Data Reproducibility : Report crystallographic parameters (e.g., CIF files) and spectroscopic raw data for peer validation .

- Computational Tools : Utilize PubChem’s open-access data and ICReDD’s reaction path search algorithms for hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.